molecular formula C85H165N3O40S B8114255 Biotin-PEG36-acid

Biotin-PEG36-acid

Cat. No.: B8114255
M. Wt: 1901.3 g/mol
InChI Key: QTPMNLPEKQXDGN-ALBHDOOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG36-acid is a heterobiofunctional compound that combines biotin with a polyethylene glycol (PEG) spacer arm containing 36 ethylene glycol units and a terminal carboxylic acid group. This compound is primarily used as a linker in various biochemical and biotechnological applications, including the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The PEG spacer imparts water solubility and flexibility, enhancing the biotinylated molecule’s overall properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG36-acid typically involves the conjugation of biotin with a PEG chain terminated with a carboxylic acid group. The process begins with the activation of the carboxylic acid group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated carboxylic acid then reacts with the amine group of biotin to form an amide bond, resulting in this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The final product is typically purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG36-acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biotin-PEG36-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.

    Biology: Facilitates the study of protein-protein interactions and cellular processes by enabling the biotinylation of proteins and other biomolecules.

    Medicine: Employed in drug delivery systems and diagnostic assays due to its biocompatibility and water solubility.

    Industry: Utilized in the production of biotinylated reagents for various industrial applications

Mechanism of Action

Biotin-PEG36-acid exerts its effects primarily through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong binding interaction is exploited in various applications, such as affinity purification and targeted delivery. The PEG spacer enhances the solubility and flexibility of the biotinylated molecule, allowing it to interact more effectively with its targets .

Comparison with Similar Compounds

Similar Compounds

  • Biotin-PEG2-acid
  • Biotin-PEG4-acid
  • Biotin-PEG6-acid
  • Biotin-PEG12-acid
  • Biotin-PEG24-acid

Uniqueness

Biotin-PEG36-acid stands out due to its longer PEG spacer arm, which provides greater flexibility and water solubility compared to shorter PEG linkers. This makes it particularly useful in applications requiring enhanced solubility and reduced steric hindrance .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C85H165N3O40S/c89-82(4-2-1-3-81-84-80(79-129-81)87-85(92)88-84)86-6-8-94-10-12-96-14-16-98-18-20-100-22-24-102-26-28-104-30-32-106-34-36-108-38-40-110-42-44-112-46-48-114-50-52-116-54-56-118-58-60-120-62-64-122-66-68-124-70-72-126-74-76-128-78-77-127-75-73-125-71-69-123-67-65-121-63-61-119-59-57-117-55-53-115-51-49-113-47-45-111-43-41-109-39-37-107-35-33-105-31-29-103-27-25-101-23-21-99-19-17-97-15-13-95-11-9-93-7-5-83(90)91/h80-81,84H,1-79H2,(H,86,89)(H,90,91)(H2,87,88,92)/t80-,81-,84-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPMNLPEKQXDGN-ALBHDOOUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C85H165N3O40S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1901.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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